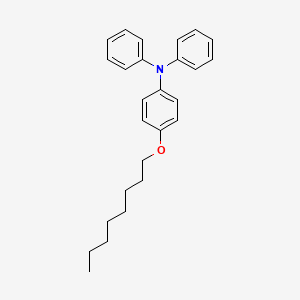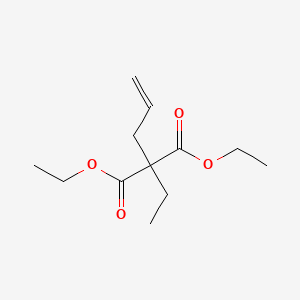
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the attachment of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Starting from precursors like hydrazines and nitriles to form the triazole ring.
Amine Introduction: Subsequent introduction of the ethanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Utilizing large reactors for the cyclization and amine introduction steps.
Continuous Flow Processes: For more efficient and scalable production, continuous flow methods may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the triazole ring or the ethanamine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Reduced forms of the triazole or ethanamine group.
Substitution Products: Substituted triazole derivatives.
Scientific Research Applications
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4H-1,2,4-triazol-3-yl)propanamine: Similar structure with a propanamine group instead of ethanamine.
(1S)-1-(4H-1,2,4-triazol-3-yl)methanamine: Similar structure with a methanamine group.
Uniqueness
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is unique due to its specific combination of the triazole ring and ethanamine group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)/t3-/m0/s1 |
InChI Key |
IMLWJUNNDJGOPB-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)N |
Canonical SMILES |
CC(C1=NC=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B8657276.png)

![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)



![1H-Benzo[d]imidazol-4-amine hydrochloride](/img/structure/B8657314.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
